1-Chloro-1,2-dimethylcyclopentane
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Overview
Description
1-Chloro-1,2-dimethylcyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a cyclopentane ring with two methyl groups and one chlorine atom attached to it. The molecular formula for this compound is C7H13Cl.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-dimethylcyclopentane can be synthesized through various methods. One common approach involves the chlorination of 1,2-dimethylcyclopentane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2-dimethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 1-Hydroxy-1,2-dimethylcyclopentane, 1-Cyano-1,2-dimethylcyclopentane.
Elimination: 1,2-Dimethylcyclopentene.
Oxidation: 1,2-Dimethylcyclopentanol, 1,2-Dimethylcyclopentanone.
Scientific Research Applications
1-Chloro-1,2-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in understanding the behavior of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2-dimethylcyclopentane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
1-Chloro-1,2-dimethylcyclopentane can be compared with other chlorinated cycloalkanes such as:
1-Chloro-1,2-dimethylcyclohexane: Similar structure but with a six-membered ring.
1-Chloro-1,2-dimethylcyclobutane: Similar structure but with a four-membered ring.
1-Chloro-1,2-dimethylcyclopropane: Similar structure but with a three-membered ring.
Uniqueness: this compound is unique due to its specific ring size and substitution pattern, which influence its chemical reactivity and physical properties. The presence of two methyl groups and one chlorine atom on the cyclopentane ring provides distinct steric and electronic effects compared to its analogs.
Properties
CAS No. |
61042-06-6 |
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Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
1-chloro-1,2-dimethylcyclopentane |
InChI |
InChI=1S/C7H13Cl/c1-6-4-3-5-7(6,2)8/h6H,3-5H2,1-2H3 |
InChI Key |
RGIFZFSYOYHEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C)Cl |
Origin of Product |
United States |
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